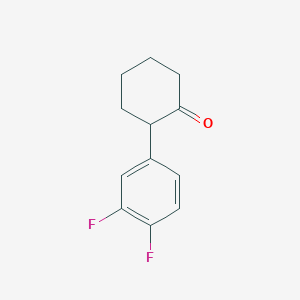

2-(3,4-Difluorophenyl)cyclohexan-1-one

CAS No.:

Cat. No.: VC17515497

Molecular Formula: C12H12F2O

Molecular Weight: 210.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12F2O |

|---|---|

| Molecular Weight | 210.22 g/mol |

| IUPAC Name | 2-(3,4-difluorophenyl)cyclohexan-1-one |

| Standard InChI | InChI=1S/C12H12F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |

| Standard InChI Key | IZSPDJJTJLJPAB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=O)C(C1)C2=CC(=C(C=C2)F)F |

Introduction

2-(3,4-Difluorophenyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a 3,4-difluorophenyl group. This compound is notable for its unique structural features, which include fluorine substituents that significantly influence its chemical properties and biological activity. The molecular formula of this compound is not explicitly provided in the available sources, but it is known to have a molecular weight of approximately 210.22 g/mol.

Synthesis of 2-(3,4-Difluorophenyl)cyclohexan-1-one

The synthesis of 2-(3,4-Difluorophenyl)cyclohexan-1-one typically involves a Friedel-Crafts acylation reaction. This process includes the reaction of an acid chloride derivative of cyclohexanone with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride, ensuring higher yields and purity of the product.

Synthesis Steps:

-

Preparation of Acid Chloride: The first step involves converting cyclohexanone into its acid chloride derivative.

-

Friedel-Crafts Acylation: The acid chloride reacts with 3,4-difluorobenzene in the presence of AlCl₃.

-

Purification: Post-synthesis purification methods, including distillation or recrystallization, are essential for obtaining high-purity compounds.

Chemical Reactions:

-

Oxidation: Requires acidic conditions to facilitate conversion to a carboxylic acid.

-

Reduction: Can be performed under controlled conditions to modify the compound's structure.

Biological Activity and Potential Applications

Research into the biological activity of 2-(3,4-Difluorophenyl)cyclohexan-1-one suggests potential therapeutic properties, including anti-inflammatory and analgesic effects. This makes it a candidate for further exploration in medicinal chemistry. The unique fluorine substitutions may enhance its interaction with biological targets, influencing its efficacy and potency in various biological pathways.

Potential Applications:

-

Medicinal Chemistry: As a pharmacological agent due to its potential therapeutic effects.

-

Materials Science: Its unique properties make it interesting for material development.

Research Findings

Studies on the interactions of 2-(3,4-Difluorophenyl)cyclohexan-1-one with specific molecular targets have shown promise in understanding its mechanism of action. These interactions may involve binding to enzymes or receptors that modulate cellular processes, potentially leading to therapeutic outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume